molecular formula C16H14Cl2N2O3S B12451315 2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B12451315
M. Wt: 385.3 g/mol
InChI Key: FMDPNASTSIXYBT-UHFFFAOYSA-N
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Description

1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA is a chemical compound with the molecular formula C16H14Cl2N2O3S and a molecular weight of 385.26496 . This compound is known for its unique chemical structure, which includes a dichlorobenzoyl group and a dimethoxyphenyl group connected by a thiourea linkage.

Preparation Methods

The synthesis of 1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiourea to form the final product .

Chemical Reactions Analysis

1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA can be compared with other similar compounds, such as:

    N-(2,4-dichlorobenzoyl)-N’-(2,5-dimethoxyphenyl)thiourea: This compound has a similar structure but may exhibit different chemical and biological properties.

    Thiourea derivatives: Other thiourea derivatives with different substituents can be compared to highlight the unique features of 1-(2,4-DICHLOROBENZOYL)-3-(2,5-DIMETHOXYPHENYL)THIOUREA.

Properties

Molecular Formula

C16H14Cl2N2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C16H14Cl2N2O3S/c1-22-10-4-6-14(23-2)13(8-10)19-16(24)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3,(H2,19,20,21,24)

InChI Key

FMDPNASTSIXYBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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